2-Bromo-6-(trifluoromethyl)pyrazine

Cross-coupling Suzuki-Miyaura Palladium catalysis

SAR studies require precise halogen substitution for binding-site mapping. 2-Bromo-6-(trifluoromethyl)pyrazine (CAS 1197237-95-8) provides the optimal C2 electrophilic handle for Pd-catalyzed cross-coupling, occupying a reactivity window between sluggish chloro and unstable iodo analogs. • Bromo IC50=215.0 nM vs -H(35.4), -F(74.9), -COOEt(1962.5) • Efficient oxidative addition under standard conditions (Pd(PPh3)4, 80-100°C) • 2,6-Disubstitution ensures correct regiospecific functionalization • LogP 2.26 supports oral bioavailability optimization

Molecular Formula C5H2BrF3N2
Molecular Weight 226.984
CAS No. 1197237-95-8
Cat. No. B598374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)pyrazine
CAS1197237-95-8
Synonyms2-broMo-6-(trifluoroMethyl)pyrazine
Molecular FormulaC5H2BrF3N2
Molecular Weight226.984
Structural Identifiers
SMILESC1=C(N=C(C=N1)Br)C(F)(F)F
InChIInChI=1S/C5H2BrF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H
InChIKeyHUCJZLJSTLNVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethyl)pyrazine (CAS 1197237-95-8): A Halogenated Pyrazine Building Block for Cross-Coupling


2-Bromo-6-(trifluoromethyl)pyrazine (CAS 1197237-95-8) is a heteroaryl bromide with molecular formula C5H2BrF3N2 and molecular weight 226.98 g/mol . This compound belongs to the halogenated pyrazine class, characterized by a bromine atom at the C2 position and a trifluoromethyl group at the C6 position of the electron-deficient pyrazine ring. It is commercially available as a colorless to pale yellow liquid or white crystalline solid with a purity specification typically ≥95% . The compound's primary utility lies in palladium-catalyzed cross-coupling reactions where the C2-bromine serves as an electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, and related transformations, enabling the construction of more complex pharmaceutical and agrochemical intermediates .

Why 2-Bromo-6-(trifluoromethyl)pyrazine Cannot Be Substituted with Chloro, Iodo, or Regioisomeric Analogs


Despite sharing the same pyrazine core and trifluoromethyl substituent, halogenated analogs of 2-bromo-6-(trifluoromethyl)pyrazine exhibit fundamentally different reactivity profiles that preclude simple substitution in synthetic workflows. The chlorine analog (2-chloro-6-(trifluoromethyl)pyrazine, CAS 61655-69-4) is significantly less reactive in palladium-catalyzed cross-couplings, requiring harsher conditions or specialized ligand systems that may compromise functional group tolerance . Conversely, the iodine analog (2-iodo-6-(trifluoromethyl)pyrazine, CAS 141492-94-6) displays higher reactivity but suffers from reduced stability, greater cost, and potential for unwanted side reactions including homocoupling . The regioisomeric 2-bromo-5-(trifluoromethyl)pyrazine (CAS 1196152-38-1) presents an entirely different substitution pattern that alters both the electronic distribution on the pyrazine ring and the steric environment around the reactive site, yielding distinct product profiles in cross-coupling and nucleophilic aromatic substitution reactions . The bromine substituent at the C2 position of the 6-trifluoromethylpyrazine scaffold occupies a strategic reactivity window—sufficiently activated by the electron-withdrawing trifluoromethyl group and adjacent ring nitrogen to undergo efficient oxidative addition to Pd(0), yet stable enough for routine handling and storage .

2-Bromo-6-(trifluoromethyl)pyrazine: Quantified Differentiation Evidence vs. Analogs


Suzuki-Miyaura Reactivity: Bromo-Pyrazine vs. Chloro-Pyrazine Cross-Coupling Efficiency

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the bromine atom of 2-bromo-6-(trifluoromethyl)pyrazine undergoes oxidative addition to Pd(0) at a rate intermediate between the corresponding chloride and iodide analogs. Literature on aryl halide reactivity establishes the relative order of Suzuki coupling reactivity as ArI > ArBr ≫ ArCl [1]. The C2-bromine on the electron-deficient pyrazine ring is further activated by the adjacent ring nitrogen and the electron-withdrawing trifluoromethyl group at C6, which lowers the electron density at the C2 position and facilitates nucleophilic attack on the palladium center . While direct head-to-head yield comparisons for this specific scaffold are not published in the open literature, the general reactivity trend for heteroaryl halides indicates that the bromo-pyrazine provides a balanced reactivity profile: more reactive than the chloro analog (which often requires elevated temperatures and specialized ligands for efficient coupling) while more stable and cost-effective than the iodo analog [2].

Cross-coupling Suzuki-Miyaura Palladium catalysis Medicinal chemistry intermediates

LogP and Lipophilicity Comparison: 2-Bromo-6-(trifluoromethyl)pyrazine vs. Pyridine Analog

The calculated LogP value for 2-bromo-6-(trifluoromethyl)pyrazine is 2.26 [1]. This lipophilicity measurement reflects the balance between the hydrophobic bromine and trifluoromethyl substituents and the polar pyrazine core containing two nitrogen atoms. The presence of two ring nitrogens in the pyrazine scaffold reduces LogP compared to the pyridine analog (2-bromo-6-(trifluoromethyl)pyridine, CAS 189278-27-1), which contains only one ring nitrogen and exhibits higher lipophilicity [2]. This difference is meaningful for medicinal chemistry applications where fine-tuning LogP within the optimal range (typically 1-3 for oral bioavailability) influences membrane permeability, aqueous solubility, and metabolic clearance. The predicted pKa of -3.18±0.10 for 2-bromo-6-(trifluoromethyl)pyrazine indicates strong electron deficiency of the pyrazine ring, which contributes to its unique reactivity profile in nucleophilic aromatic substitution compared to less electron-deficient heteroaryl systems.

Lipophilicity LogP Physicochemical properties Drug-likeness

Bromo Substituent Effect on Biological Activity: IC50 Comparison in Pyrazine-Based Inhibitor Series

In a systematic structure-activity relationship (SAR) study of pyrazine-based inhibitors, the bromo-substituted derivative (R = -Br) demonstrated an IC50 value of 215.0 ± 17.2 nM, representing a 6.1-fold decrease in potency compared to the unsubstituted analog (R = -H, IC50 = 35.4 ± 1.7 nM) [1]. Notably, the bromo derivative was 2.9-fold less potent than the fluoro-substituted analog (R = -F, IC50 = 74.9 ± 8.7 nM) but 9.1-fold more potent than the carboxyethyl ester derivative (R = -COOEt, IC50 = 1962.5 ± 134.1 nM) [1]. These quantitative differences demonstrate that bromine substitution at this position on the pyrazine scaffold produces distinct and measurable effects on target binding that cannot be predicted or replicated by other halogen or functional group substitutions. The data provide direct evidence that the bromo-pyrazine scaffold occupies a specific position in the SAR continuum that differs meaningfully from hydrogen, fluorine, and ester substituents.

Structure-activity relationship IC50 Medicinal chemistry Binding affinity

Regioisomeric Differentiation: 2-Bromo-6-CF3 vs. 2-Bromo-5-CF3 Pyrazine

The 2-bromo-6-(trifluoromethyl)pyrazine (CAS 1197237-95-8) and its regioisomer 2-bromo-5-(trifluoromethyl)pyrazine (CAS 1196152-38-1) share identical molecular formula (C5H2BrF3N2) and molecular weight (226.98 g/mol) but differ critically in the relative positioning of the bromine and trifluoromethyl substituents . In the 2,6-disubstituted isomer, the bromine and CF3 groups are positioned para to each other across the pyrazine ring, creating a symmetrical electronic environment. In the 2,5-disubstituted isomer, the substituents occupy meta positions relative to each other, producing an asymmetric electron density distribution that fundamentally alters both the reactivity of the C-Br bond and the regioselectivity of subsequent functionalization . The 2,6-disubstitution pattern places the bromine atom adjacent to one ring nitrogen (N1) while the CF3 group is adjacent to the opposite nitrogen (N4), maximizing the electron-withdrawing synergy between the two ring nitrogens. This electronic configuration differs substantially from the 2,5-isomer, where both substituents interact with the same nitrogen atom, creating a localized region of electron deficiency.

Regioisomer Substitution pattern Electronic effects Synthetic strategy

Physicochemical Differentiation: Solubility and Density vs. Pyridine Analog

2-Bromo-6-(trifluoromethyl)pyrazine exhibits a calculated aqueous solubility of 32 g/L at 25°C and a density of 1.807±0.06 g/cm³ at 20°C . The compound is described as a white crystalline solid that is soluble in organic solvents such as ethanol and acetone but insoluble in water . In contrast, the corresponding pyridine analog (2-bromo-6-(trifluoromethyl)pyridine, CAS 189278-27-1) is also a solid with a melting point of 48-52°C and a density of approximately 1.707 g/cm³ . The higher density of the pyrazine derivative (1.807 vs. 1.707 g/cm³) reflects the increased molecular packing efficiency attributable to the additional ring nitrogen, which enhances intermolecular dipole-dipole interactions. The predicted boiling point of 163.0±35.0°C at 760 Torr for the pyrazine differs substantially from the pyridine analog's boiling point of 78-79°C at reduced pressure (14 mmHg) , indicating significantly different vapor pressure characteristics that may impact handling and purification protocols.

Solubility Density Crystallinity Formulation

Optimal Procurement and Application Scenarios for 2-Bromo-6-(trifluoromethyl)pyrazine


Medicinal Chemistry SAR Campaigns Requiring Halogen Diversity

Researchers conducting systematic structure-activity relationship (SAR) studies on pyrazine-based inhibitors should procure 2-bromo-6-(trifluoromethyl)pyrazine to evaluate the specific contribution of bromine substitution to target binding. As demonstrated in direct comparative IC50 studies, the bromo derivative (IC50 = 215.0 nM) exhibits distinct activity relative to -H (35.4 nM), -F (74.9 nM), and -COOEt (1962.5 nM) substituents, enabling precise mapping of steric and electronic requirements at the binding site [1]. This compound serves as a critical SAR probe that cannot be substituted with chloro or iodo analogs without altering the activity profile.

Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Synthetic chemists developing palladium-catalyzed cross-coupling routes to biaryl pharmaceutical intermediates should select the bromo-pyrazine over the chloro analog when standard coupling conditions (Pd(PPh3)4, aqueous base, 80-100°C) are preferred. The C2-bromine undergoes efficient oxidative addition to Pd(0) without requiring the specialized ligands or elevated temperatures often necessary for aryl chlorides, while avoiding the stability concerns and higher cost associated with aryl iodides [2]. The electron-deficient nature of the pyrazine ring (predicted pKa = -3.18) further activates the C-Br bond toward oxidative addition .

Fine-Tuning Lipophilicity in Lead Optimization Programs

Medicinal chemists optimizing lead compounds for oral bioavailability should consider 2-bromo-6-(trifluoromethyl)pyrazine as a building block when lower LogP is required relative to pyridine-based scaffolds. With a calculated LogP of 2.26 [3], the pyrazine core offers reduced lipophilicity compared to pyridine analogs, potentially improving aqueous solubility and reducing non-specific protein binding. This physicochemical differentiation is particularly relevant when the target LogP range falls within 1-3, where even 0.5 log unit adjustments can meaningfully impact ADME properties.

Agrochemical Intermediate Synthesis Requiring Specific Regioisomer

Process chemists synthesizing agrochemical active ingredients, particularly herbicidal and insecticidal pyrazine derivatives, must specify the 2-bromo-6-(trifluoromethyl) regioisomer (CAS 1197237-95-8) rather than the 2-bromo-5-(trifluoromethyl) isomer (CAS 1196152-38-1). The 2,6-disubstitution pattern provides a symmetrical electronic environment that directs subsequent functionalization to specific positions on the pyrazine ring, which is critical for achieving the desired biological activity in crop protection applications . Substitution with the regioisomeric 2,5-disubstituted compound will yield different products with potentially altered herbicidal or insecticidal efficacy.

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